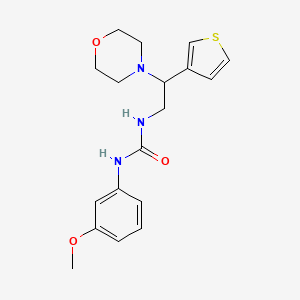

1-(3-Methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Description

Historical Evolution of Urea Derivatives in Medicinal Chemistry

The medicinal relevance of urea derivatives traces back to Friedrich Wöhler’s 1828 synthesis of urea from inorganic precursors, a landmark achievement that bridged organic and inorganic chemistry. This discovery not only dispelled vitalism but also catalyzed the systematic exploration of urea’s biological interactions. By the mid-20th century, urea’s capacity to form stable hydrogen bonds with proteins and nucleic acids positioned it as a critical functional group in drug design. Early therapeutic applications included antiparasitic agents like suramin (a polysulfonated naphthylurea) and antidiabetic drugs such as glibenclamide, which leveraged urea’s hydrogen-bonding network to enhance target affinity.

The structural versatility of urea derivatives enabled their integration into diverse therapeutic areas. For instance:

- Anticancer agents : Urea moieties in kinase inhibitors improved binding to ATP pockets through bifurcated hydrogen bonds.

- Antimicrobials : Thiourea derivatives exhibited broad-spectrum activity by disrupting microbial enzyme active sites.

- Central nervous system drugs : Urea-containing compounds modulated neurotransmitter receptors via allosteric interactions.

Table 1: Key Historical Milestones in Urea-Based Drug Development

| Era | Development | Therapeutic Impact |

|---|---|---|

| 1920s | Synthesis of suramin | First urea-derived antiparasitic agent |

| 1960s | Glibenclamide for diabetes | Prolonged hypoglycemic effect |

| 1990s | Sorafenib (urea-containing kinase inhibitor) | Multitargeted anticancer therapy |

These advancements underscored urea’s role as a privileged scaffold, capable of balancing hydrophilicity and lipophilicity while maintaining metabolic stability.

Emergence of Thiophene-Morpholine-Urea Hybrids in Research

The integration of morpholine and thiophene into urea frameworks represents a strategic response to challenges in selectivity and bioavailability. Morpholine , a six-membered heterocycle with one oxygen and one nitrogen atom, enhances solubility and membrane permeability due to its polar yet non-ionizable nature. Thiophene , a sulfur-containing aromatic ring, contributes to π-π stacking interactions with hydrophobic enzyme pockets and improves metabolic resistance.

The hybrid compound 1-(3-methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea exemplifies this design philosophy:

- Methoxy phenyl group : Introduces electron-donating effects, modulating electronic distribution for optimized receptor binding.

- Morpholine-ethyl spacer : Balances rigidity and flexibility, facilitating access to buried active sites.

- Thiophene moiety : Engages in hydrophobic interactions and sulfur-mediated hydrogen bonding.

Recent studies highlight such hybrids in urease inhibition , a critical target for combating Helicobacter pylori infections. For example, morpholine-thiophene hybrids demonstrated IC~50~ values in the nanomolar range by coordinating nickel ions in the urease active site. The urea group in these compounds acts as a hydrogen bond donor to stabilize transition states during enzymatic catalysis.

Contemporary Research Significance and Investigational Landscape

Current research on this compound focuses on three axes:

Synthetic Methodologies : Modern routes avoid toxic reagents like phosgene. For instance, palladium-catalyzed carbonylative reactions enable urea formation from amines and carbon monoxide under mild conditions. The compound’s synthesis likely employs a stepwise assembly:

Target Identification : Preliminary docking studies suggest affinity for soluble epoxide hydrolase (sEH) and histone deacetylases (HDACs) , validated through comparative analyses with known urea-containing inhibitors.

Structure-Activity Relationship (SAR) Studies :

Table 2: Comparative Analysis of Urea Hybrids in Recent Studies

Future directions include proteolysis-targeting chimera (PROTAC) applications, where the urea moiety could link target-binding and E3 ligase-recruiting domains. Additionally, computational fragment-based drug design aims to optimize the morpholine-thiophene spatial arrangement for enhanced blood-brain barrier penetration.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-23-16-4-2-3-15(11-16)20-18(22)19-12-17(14-5-10-25-13-14)21-6-8-24-9-7-21/h2-5,10-11,13,17H,6-9,12H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHQJXCHLMFDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent-Driven Variations in Urea Derivatives

Key structural differences among analogous compounds lie in the substituents on the aryl and alkyl groups. Below is a comparative analysis:

Key Observations

- Electronic Effects : The target compound’s 3-methoxyphenyl group contrasts with electron-withdrawing substituents (e.g., CF₃, Cl) in analogs like 6m and 63. Electron-donating groups may increase the urea’s hydrogen-bonding capacity, influencing receptor interactions .

- Solubility: The morpholino group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., CF₃ in 6m or methoxyethyl in 2) .

- Synthetic Efficiency: Yields for analogs (e.g., 82–83% for 6l–6o ) suggest efficient synthesis routes.

Hydrogen Bonding and Crystallographic Considerations

While crystallographic data for the target compound are absent, and highlight the use of SHELX software for small-molecule refinement. Urea derivatives often form extensive hydrogen-bond networks; for example, 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea (S1 ) likely engages in N–H···O bonds via its urea and hydroxy groups. The morpholino group in the target compound could similarly participate in H-bonding, enhancing crystal packing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.